

HITC as a Near-Infrared Fluorescent Probe: An In-depth Technical Guide

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Compound of Interest

	<i>1,1',3,3,3',3'-</i>
Compound Name:	<i>Hexamethylindotricarbocyanine</i>
	<i>perchlorate</i>
CAS No.:	<i>16595-48-5</i>
Cat. No.:	<i>B1230850</i>

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Introduction

1,1',3,3,3',3'-Hexamethylindotricarbocyanine (HITC) is a lipophilic, cationic cyanine dye that has garnered significant attention as a near-infrared (NIR) fluorescent probe. Its favorable photophysical properties, including strong absorption and emission in the NIR window (700-900 nm), make it a valuable tool for various biological imaging applications. This region is particularly advantageous for in vivo studies due to reduced light scattering and minimal autofluorescence from biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios.[1] This technical guide provides a comprehensive overview of HITC, including its core photophysical properties, detailed experimental protocols for its application in cellular and in vivo imaging, and an exploration of its mechanism as a voltage-sensitive probe.

Core Properties of HITC

The utility of HITC as a fluorescent probe is defined by its photophysical characteristics. These properties can be influenced by the solvent environment. A summary of key quantitative data for HITC is presented below.

Photophysical Properties of HITC

Property	Value	Solvent	Citation(s)
Absorption Maximum (λ_{abs})	~740 nm	Methanol	[2]
~744 nm	Ethanol	[2]	
~750 nm	DMSO	[3]	
Emission Maximum (λ_{em})	~770 nm	Methanol	[4]
~780 nm	Ethanol	[2]	
Not specified	DMSO		
Molar Extinction Coefficient (ϵ)	2.1 x 10 ⁵ M ⁻¹ cm ⁻¹	Methanol	[2]
2.5 x 10 ⁵ M ⁻¹ cm ⁻¹	Ethanol	[5]	
Not specified	DMSO		
Quantum Yield (Φ_f)	0.28	Methanol	[6]
0.30	Ethanol	[7]	
Low	DMSO	[8]	
Stokes Shift	~30 nm	Methanol	[4]
~36 nm	Ethanol	[2]	
Not specified	DMSO		

Experimental Protocols

The following sections provide detailed methodologies for the application of HITC in key experimental settings. These protocols are adapted from general procedures for cyanine dyes and should be optimized for specific cell types and experimental conditions.

Live Cell Staining with HITC

This protocol outlines the steps for staining live cells with HITC for fluorescence microscopy.

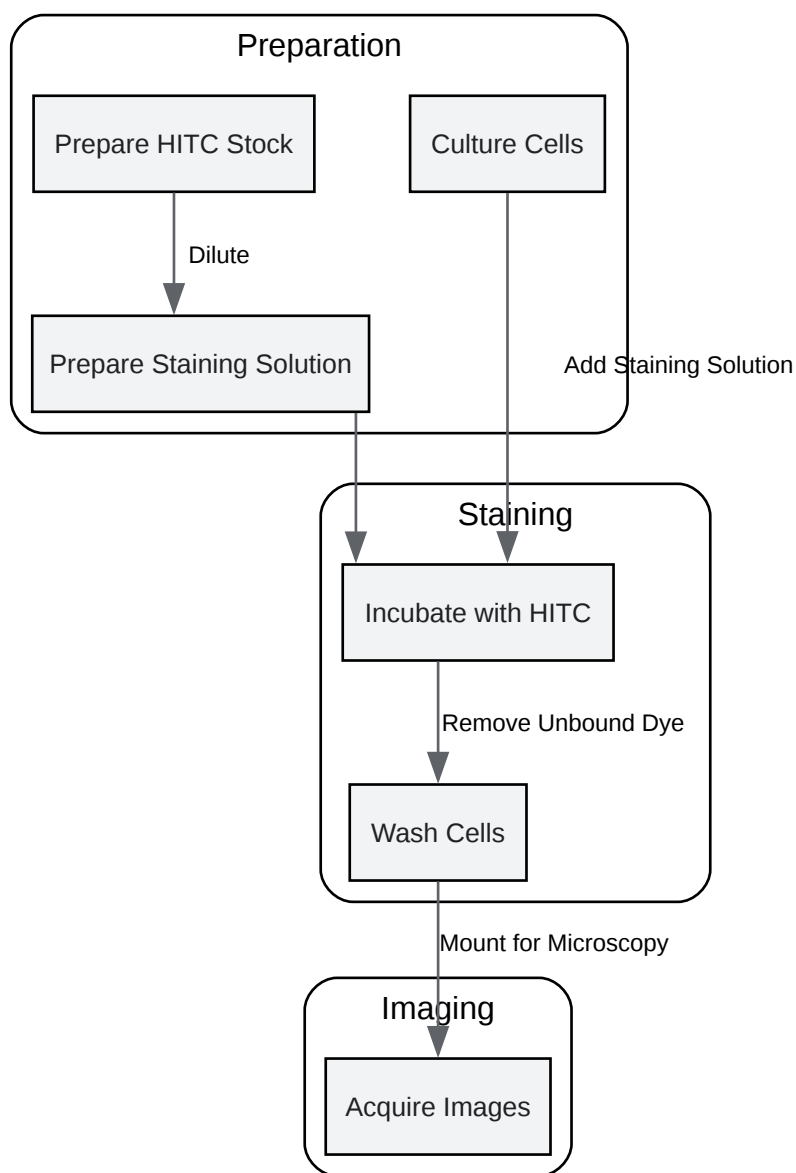
Materials:

- HITC iodide
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS) or other suitable imaging buffer
- Cell culture medium
- Live-cell imaging dish or chambered coverglass
- Fluorescence microscope with appropriate NIR filter sets

Procedure:

- **Prepare a Stock Solution:** Dissolve HITC iodide in anhydrous DMSO to create a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light and moisture.
- **Cell Preparation:** Seed cells in a live-cell imaging dish or chambered coverglass and culture until they reach the desired confluency.
- **Prepare Staining Solution:** Dilute the HITC stock solution in serum-free cell culture medium or a suitable imaging buffer (e.g., PBS) to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.^[9]
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

- **Washing:** Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove unbound dye.
- **Imaging:** Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for HITC (e.g., excitation ~740 nm, emission ~780 nm).



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Live Cell Staining Workflow

In Vivo Imaging with HITC in Small Animals

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using HITC. All animal procedures should be performed in accordance with institutional guidelines.

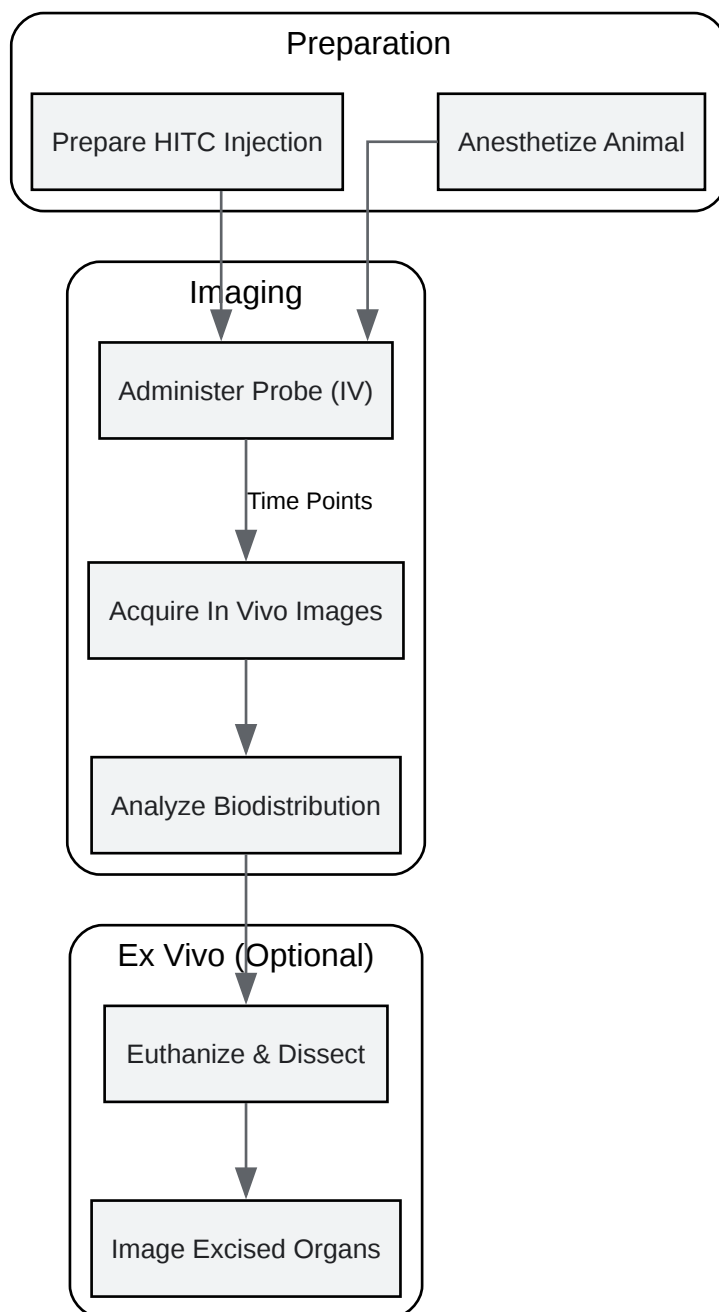
Materials:

- HITC iodide
- DMSO
- Saline solution (0.9% NaCl)
- Anesthesia (e.g., isoflurane)
- Small animal in vivo imaging system with NIR capabilities
- Syringes and needles

Procedure:

- **Prepare Injection Solution:** Prepare a stock solution of HITC in DMSO. Immediately before injection, dilute the stock solution in sterile saline to the desired final concentration. The final DMSO concentration should be kept low (typically <10%) to avoid toxicity. A typical dose for cyanine dyes is in the range of 1-5 nmol per mouse.[\[10\]](#)
- **Animal Preparation:** Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane). Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Maintain anesthesia throughout the imaging procedure.[\[11\]](#)
- **Probe Administration:** Inject the HITC solution intravenously (IV) via the tail vein. The injection volume is typically around 100 μ L for a mouse.[\[10\]](#)[\[11\]](#)
- **Image Acquisition:** Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the probe. Use the appropriate excitation and emission filters for HITC.[\[10\]](#)
- **Data Analysis:** Analyze the acquired images to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs.

- (Optional) Ex Vivo Imaging: At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest. Image the excised organs to confirm the in vivo biodistribution of the probe.[10]



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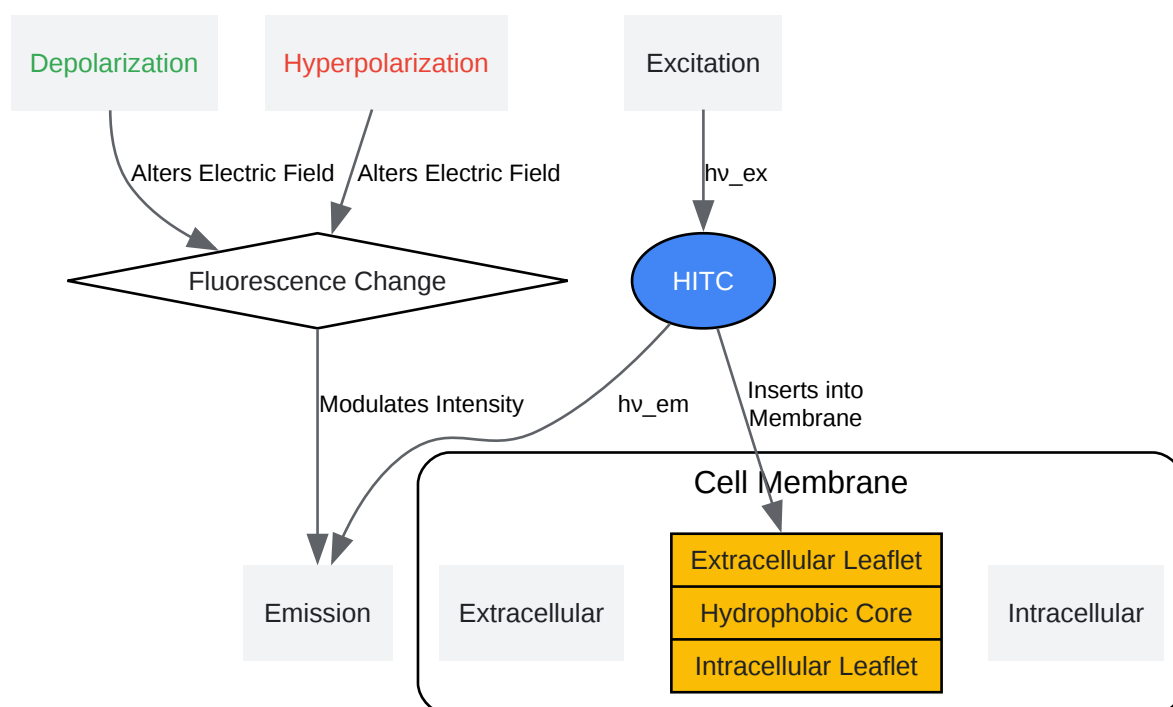
In Vivo Imaging Workflow

Mechanism of Action: HITC as a Voltage-Sensitive Probe

HITC, like many other cyanine dyes, can function as a membrane potential-sensitive probe.^[12] The fluorescence intensity of these dyes can change in response to alterations in the transmembrane potential. This property allows for the optical measurement of cellular electrical activity. The underlying mechanism is often attributed to an electrochromic effect or a change in dye aggregation state.^[13]

In the case of voltage-sensitive dyes that operate via an electrochromic mechanism, the dye molecules insert into the cell membrane. The strong electric field across the membrane influences the electronic energy levels of the dye's chromophore. A change in the membrane potential alters this electric field, which in turn causes a shift in the absorption and emission spectra of the dye. This spectral shift results in a change in fluorescence intensity at a given excitation and emission wavelength.^[10]

For positively charged cyanine dyes, depolarization of the membrane can lead to a decrease in dye aggregation and a corresponding increase in fluorescence, while hyperpolarization can cause increased aggregation and fluorescence quenching.^[14]



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Mechanism of a Voltage-Sensitive Dye

Conclusion

HITC is a versatile and powerful near-infrared fluorescent probe with significant potential for a wide range of applications in biomedical research. Its favorable photophysical properties allow for high-quality imaging in both cellular and in vivo contexts. While its use in directly visualizing specific signaling pathways is not yet well-documented, its utility as a membrane potential indicator opens up avenues for studying cellular electrophysiology and ion channel activity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective application of HITC in the laboratory, empowering researchers to leverage its capabilities for new discoveries in cell biology and drug development. Further research into functionalized HITC derivatives could expand its applications to targeted imaging and the elucidation of complex biological processes.

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